2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide is an organic compound known for its significant potential across various fields, including chemistry, biology, and medicine. This compound features a unique structure combining a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring, among other functional groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: : This can be achieved by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the cyclopropyl and trifluoromethyl groups: : These groups can be added via specialized reagents and catalysts such as cyclopropylcarbinyl halides and trifluoromethylating agents.
Coupling with 3,5-dimethoxybenzylamine: : Using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to form the final acetamide structure.
Industrial Production Methods
Industrial production may involve optimization of the aforementioned synthetic routes to achieve higher yields and purity, often using large-scale reactors, precise temperature control, and continuous flow techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, to form more reactive intermediates.
Reduction: : Reduction reactions can reduce the carbonyl groups to alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenating agents, nucleophiles, and bases under controlled pH conditions.
Major Products Formed
Oxidation Products: : Hydroxylated derivatives.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various substituted analogs depending on the reactants used.
Scientific Research Applications
Chemistry
As a ligand in coordination chemistry.
Used in the development of new synthetic methodologies.
Biology
Investigated for its potential as an enzyme inhibitor.
Studied for its biological activity in cellular assays.
Medicine
Potential therapeutic applications in treating inflammatory diseases.
Explored as a drug candidate for its pharmacological properties.
Industry
Utilized in the development of specialty chemicals.
Applied in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action for 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide involves interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The trifluoromethyl group can enhance the lipophilicity and membrane permeability of the compound, facilitating its cellular uptake. Overall, these interactions can modulate biological pathways related to inflammation, cell signaling, and metabolic regulation.
Comparison with Similar Compounds
Unique Features
The combination of a trifluoromethyl group and a pyrazole ring provides a distinct pharmacophore with enhanced biological activity.
The presence of cyclopropyl and dimethoxybenzyl groups contributes to its unique steric and electronic properties.
Similar Compounds
2-[5-cyclopropyl-1H-pyrazol-3-yl]-N-(3,5-dimethoxybenzyl)acetamide: : Lacks the trifluoromethyl group, leading to different pharmacological profiles.
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide: : Without the cyclopropyl group, affecting its stability and reactivity.
This compound stands out for its combination of structural elements that confer unique physical, chemical, and biological properties, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(3,5-dimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3/c1-26-13-5-11(6-14(7-13)27-2)9-22-17(25)10-24-15(12-3-4-12)8-16(23-24)18(19,20)21/h5-8,12H,3-4,9-10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSUMVPEDVLILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.